

# Daclatasvir-13C2,d6 CAS number and chemical identifiers.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Daclatasvir-13C2,d6

Cat. No.: B15582057 Get Quote

# In-Depth Technical Guide: Daclatasvir-13C2,d6

This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and biological context of Daclatasvir-<sup>13</sup>C<sub>2</sub>,d<sub>6</sub>, an isotopically labeled analog of the direct-acting antiviral agent Daclatasvir. This document is intended for researchers, scientists, and professionals in the field of drug development and analysis.

### **Core Chemical Identifiers**

Daclatasvir-<sup>13</sup>C<sub>2</sub>,d<sub>6</sub> is a stable isotope-labeled version of Daclatasvir, which is a potent inhibitor of the hepatitis C virus (HCV) nonstructural protein 5A (NS5A). The isotopic labeling makes it a suitable internal standard for quantitative bioanalytical assays, particularly liquid chromatography-mass spectrometry (LC-MS). While a specific CAS number for Daclatasvir-<sup>13</sup>C<sub>2</sub>,d<sub>6</sub> is not consistently available in public databases, the CAS number for the unlabeled parent compound is widely referenced.



| Identifier             | Value                                                                                                                                                                                                                                        |
|------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Compound Name          | Daclatasvir- <sup>13</sup> C <sub>2</sub> ,d <sub>6</sub>                                                                                                                                                                                    |
| Synonyms               | BMS-790052- <sup>13</sup> C <sub>2</sub> ,d <sub>6</sub> , EBP 883- <sup>13</sup> C <sub>2</sub> ,d <sub>6</sub>                                                                                                                             |
| CAS Number (Unlabeled) | 1009119-64-5[1][2][3]                                                                                                                                                                                                                        |
| Molecular Formula      | C <sub>38</sub> <sup>13</sup> C <sub>2</sub> H <sub>44</sub> D <sub>6</sub> N <sub>8</sub> O <sub>6</sub> [1][4]                                                                                                                             |
| Molecular Weight       | 746.91 g/mol [1]                                                                                                                                                                                                                             |
| IUPAC Name             | methyl- $^{13}$ C-d $_{3}$ ((S)-1-((S)-2-(5-(4'-(2-((S)-1-(((methoxy- $^{13}$ C-d $_{3}$ )carbonyl)-L-valyl)pyrrolidin-2-yl)-1H-imidazol-5-yl)-[1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate[1] |
| InChI Key              | FKRSSPOQAMALKA-NYMKCBTJSA-N[5]                                                                                                                                                                                                               |

## Mechanism of Action: Inhibition of HCV NS5A

Daclatasvir targets the HCV NS5A protein, a critical component of the viral replication complex. By binding to the N-terminus of NS5A's Domain 1, Daclatasvir induces conformational changes that disrupt the protein's normal functions. This interference inhibits the formation of the membranous web where viral RNA replication occurs and also impedes the assembly and release of new viral particles.[6][7]



Click to download full resolution via product page



**Figure 1:** Daclatasvir's inhibition of the HCV NS5A protein, disrupting viral replication and assembly.

A secondary signaling pathway affected by Daclatasvir involves the downregulation of the TNF- $\alpha$ /NF- $\kappa$ B pathway, which has been associated with the mitigation of hepatic fibrosis.[4]



Click to download full resolution via product page

**Figure 2:** Downregulation of the TNF- $\alpha$ /NF- $\kappa$ B signaling pathway by Daclatasvir, leading to anti-fibrotic effects.

## **Experimental Protocols: Bioanalytical Quantification**

Daclatasvir-<sup>13</sup>C<sub>2</sub>,d<sub>6</sub> is utilized as an internal standard (IS) in a sensitive high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous quantification of Sofosbuvir and Daclatasvir in human plasma.[5]

### **Sample Preparation**

#### Foundational & Exploratory





- Stock Solutions: Prepare individual stock solutions of Daclatasvir and Daclatasvir-13C2,d6 in methanol.
- Working Solutions: Prepare intermediate and working solutions by diluting the stock solutions with a methanol and water mixture (60:40, v/v).
- Plasma Sample Preparation:
  - $\circ$  To 100 μL of human plasma, add 25 μL of the internal standard working solution (Daclatasvir- $^{13}$ C<sub>2</sub>,d<sub>6</sub>).
  - Add 100 μL of 1.0% formic acid as an extraction additive.
  - Perform solid-phase extraction (SPE) using Strata-X cartridges.
  - Condition cartridges with 1 mL of methanol followed by 1 mL of Milli-Q water.
  - Load the plasma sample and wash twice with 1.0 mL of Milli-Q/HPLC grade water.
  - Elute the analytes with 0.5 mL of methanol.
  - To the elute, add 0.5 mL of reconstitution solution (Acetonitrile: 5mM Ammonium formate, 50:50, v/v): Methanol, 50:50, v/v), vortex, and transfer to a UPLC vial.[5]





Click to download full resolution via product page



**Figure 3:** Experimental workflow for the preparation of human plasma samples for LC-MS/MS analysis.

**Chromatographic and Mass Spectrometric Conditions** 

| Parameter                    | Condition                                                           |
|------------------------------|---------------------------------------------------------------------|
| Chromatography               | Acquity UPLC system with a Gemini NX 5μ C18 (50 × 2.0mm) column.[5] |
| Mobile Phase                 | Gradient of 5 mM Ammonium Formate buffer and Acetonitrile.[5]       |
| Flow Rate                    | 0.300 mL/min.[5]                                                    |
| Ionization                   | Electrospray Ionization (ESI) in positive ion mode.[5]              |
| Detection                    | MS/MS detection.[5]                                                 |
| Retention Time (Daclatasvir) | 2.15 min.[5]                                                        |
| Retention Time (IS)          | 2.12 min.[5]                                                        |

# **Quantitative Data**

The developed UPLC-MS/MS method was fully validated according to bioanalytical method validation guidelines, demonstrating its reliability for clinical and bioequivalence studies.[5]

| Validation Parameter | Result for Daclatasvir                               |
|----------------------|------------------------------------------------------|
| Linearity Range      | 10.004 - 3001.218 ng/mL.[5]                          |
| Regression Model     | Weighted least-squares linear regression (1/x²). [5] |

Pharmacokinetic parameters for unlabeled Daclatasvir have been well-characterized in human subjects.



| Pharmacokinetic Parameter            | Value                       |
|--------------------------------------|-----------------------------|
| Time to Maximum Concentration (Tmax) | 1-2 hours.[8]               |
| Elimination Half-life (t½)           | ~10 to 14 hours.[8]         |
| Bioavailability                      | 67%.[1]                     |
| Protein Binding                      | ~99%.[1]                    |
| Metabolism                           | Predominantly by CYP3A4.[1] |

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Daclatasvir Wikipedia [en.wikipedia.org]
- 2. Daclatasvir | C40H50N8O6 | CID 25154714 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dirjournal.org [dirjournal.org]
- 4. Daclatasvir and Sofosbuvir Mitigate Hepatic Fibrosis Through Downregulation of TNF-α / NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Daclatasvir Dihydrochloride? [synapse.patsnap.com]
- 8. Daclatasvir: A Review of Preclinical and Clinical Pharmacokinetics PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Daclatasvir-13C2,d6 CAS number and chemical identifiers.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15582057#daclatasvir-13c2-d6-cas-number-and-chemical-identifiers]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com